N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, a phenylpropyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a chlorobenzene derivative.
Addition of the Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted aromatic compounds and other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxoimidazolidin-4-yl]acetamide: Differing by the presence of a thioxo group instead of a sulfanylidene group.
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-imidazolidin-4-yl]acetamide: Lacking the sulfanylidene group.
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]propionamide: Differing by the presence of a propionamide group instead of an acetamide group.
Properties
Molecular Formula |
C22H24ClN3O2S |
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Molecular Weight |
430.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H24ClN3O2S/c1-2-25-21(28)19(15-20(27)24-18-12-10-17(23)11-13-18)26(22(25)29)14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3,(H,24,27) |
InChI Key |
ZDGOYBIHCVCICF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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